molecular formula C23H23F2N9O B10830828 1-[(3R)-3-[4-amino-3-[1-(2,2-difluoro-2-phenylethyl)triazol-4-yl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

1-[(3R)-3-[4-amino-3-[1-(2,2-difluoro-2-phenylethyl)triazol-4-yl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B10830828
M. Wt: 479.5 g/mol
InChI Key: DGJMHKMYSDYOFP-MRXNPFEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound 1k involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the following steps :

    Formation of the triazole ring: This step involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form a 1,2,3-triazole ring.

    Formation of the pyrazolo[3,4-d]pyrimidine core: This involves the cyclization of appropriate precursors under specific conditions.

    Final coupling: The triazole and pyrazolo[3,4-d]pyrimidine intermediates are coupled with a piperidine derivative to form the final compound.

Industrial Production Methods

Industrial production of compound 1k would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Compound 1k undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Compound 1k has a wide range of scientific research applications :

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its effects on cellular signaling pathways, particularly those involving MKK7 and NNMT.

    Medicine: Investigated for its potential therapeutic effects in diseases involving dysregulated JNK signaling and altered nicotinamide metabolism.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of compound 1k involves its interaction with specific molecular targets :

    Inhibition of MKK7: Compound 1k binds to MKK7, preventing its phosphorylation activity on JNK. This modulation of JNK signaling can impact various cellular processes, including apoptosis and inflammation.

    Inhibition of NNMT: Compound 1k binds to the active site of NNMT, inhibiting its methylation activity. This can affect cellular metabolism and detoxification pathways.

Comparison with Similar Compounds

Similar Compounds

    Compound 1i: Another MKK7 inhibitor with similar structure but different substituents.

    Compound 1m: An NNMT inhibitor with a different core structure but similar functional groups.

Uniqueness

Compound 1k is unique due to its dual inhibitory activity on both MKK7 and NNMT, making it a valuable tool for studying the interplay between these two pathways .

Properties

Molecular Formula

C23H23F2N9O

Molecular Weight

479.5 g/mol

IUPAC Name

1-[(3R)-3-[4-amino-3-[1-(2,2-difluoro-2-phenylethyl)triazol-4-yl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C23H23F2N9O/c1-2-18(35)32-10-6-9-16(11-32)34-22-19(21(26)27-14-28-22)20(30-34)17-12-33(31-29-17)13-23(24,25)15-7-4-3-5-8-15/h2-5,7-8,12,14,16H,1,6,9-11,13H2,(H2,26,27,28)/t16-/m1/s1

InChI Key

DGJMHKMYSDYOFP-MRXNPFEDSA-N

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CN(N=N4)CC(C5=CC=CC=C5)(F)F)N

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CN(N=N4)CC(C5=CC=CC=C5)(F)F)N

Origin of Product

United States

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